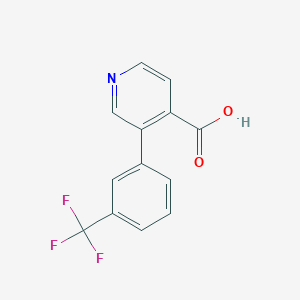

3-(3-(Trifluoromethyl)phenyl)isonicotinic acid

Overview

Description

3-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It is also known as 3-[3-(Trifluoromethyl)phenyl]-4-pyridinecarboxylic acid .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes compounds like 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves a stepwise liquid-phase/vapor–phase process .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications

Antibacterial Properties

Studies have explored the antimicrobial properties of compounds related to isonicotinic acid. For instance, (trifluoromethoxy)phenylboronic acids, structurally related to 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid, demonstrated antibacterial potency against Escherichia coli and Bacillus cereus. The study highlighted their physicochemical, structural, and spectroscopic properties, emphasizing the influence of the -OCF3 group on the compounds' acidity and antibacterial activity (Adamczyk-Woźniak et al., 2021).

Photovoltaic and Photocatalytic Applications

Isonicotinic acid derivatives have shown promising results in enhancing the photovoltaic performance of dye-sensitized solar cells. A study investigating Isonicotinate derivatives as additives in the redox electrolyte revealed improvements in energy conversion efficiency, indicating their potential in developing high-efficient, low-cost solar cells (Bagheri & Dehghani, 2015). Moreover, isonicotinic acid was used as a linker in metal-organic frameworks (MOFs) to enhance photocatalytic activity, demonstrating high degradation efficiency of pollutants like methylene blue under visible light (Zulys et al., 2022).

Semiconductor and Organocatalytic Applications

The isonicotinic acid moiety has been incorporated into various compounds, showing potential in semiconductor applications. A study on unsymmetrical porphyrins containing isonicotinic acid revealed that these compounds could be promising semiconductor materials, further supported by molecular dynamic simulations and UV-Vis diffuse-reflectance spectra (Wang, Li, & Wang, 2021). Additionally, isonicotinic acid has been employed as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, showcasing its versatility in catalysis and synthetic chemistry (Zolfigol et al., 2013).

Safety And Hazards

3-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a combustible material. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, fatal if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDLBYKAJFSFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687971 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Trifluoromethyl)phenyl)isonicotinic acid | |

CAS RN |

1261579-81-0 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

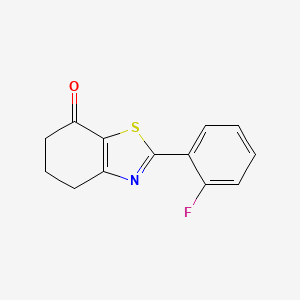

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)

![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)